1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
InChI Key |
PQLYZOLDPCHYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NC=N2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromophenyl 1h 1,2,4 Triazol 5 Amine
Retrosynthetic Analysis and Precursor Identification Strategies
A retrosynthetic analysis of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection strategy involves breaking the C-N bonds within the 1,2,4-triazole (B32235) ring.
One common approach is to disconnect the N1-C5 and N4-C5 bonds, suggesting a cyclization reaction between a 2-bromophenyl-substituted hydrazine (B178648) derivative and a source of the C5-N5 unit, such as cyanamide (B42294) or a related synthon. This leads to precursors like 2-bromophenylhydrazine (B91577) and cyanamide.
Alternatively, disconnection of the N2-C3 and N4-C3 bonds points towards a pathway involving the cyclization of a substituted thiosemicarbazide (B42300). In this case, the key intermediate would be a 1-(2-bromobenzoyl)thiosemicarbazide or a related structure, which can be formed from 2-bromobenzohydrazide (B1329780) and a thiocyanate (B1210189) source.
A third retrosynthetic approach involves disconnecting the N1-N2 and C3-N4 bonds, which suggests a reaction between an amidine and a hydrazine derivative. For the target molecule, this would involve a precursor like 2-bromophenylamidine and a hydrazine equivalent.
Classical Cyclization Reactions for 1,2,4-Triazole Core Formation
Classical methods for the synthesis of the 1,2,4-triazole ring remain fundamental in organic synthesis. These typically involve the cyclization of linear precursors under thermal or catalytic conditions.
Approaches Involving 2-Bromophenyl Hydrazine Derivatives
The reaction of aryl hydrazines with compounds containing a cyano group is a well-established method for the synthesis of 1-aryl-5-amino-1,2,4-triazoles. In the context of synthesizing this compound, 2-bromophenylhydrazine serves as a key precursor.
One potential pathway involves the reaction of 2-bromophenylhydrazine with cyanogen (B1215507) bromide. In this reaction, the hydrazine initially acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. The resulting intermediate then undergoes an intramolecular cyclization to form the 1,2,4-triazole ring. This reaction is typically carried out in a suitable solvent and may require the presence of a base to facilitate the cyclization step.
Another variation of this approach is the reaction of 2-bromophenylhydrazine with cyanamide. This condensation reaction, usually performed under acidic conditions, leads to the formation of a guanidine-type intermediate which subsequently cyclizes to yield the desired this compound.
Utilization of Thiosemicarbazides and Related Intermediates
Thiosemicarbazide derivatives are versatile building blocks for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. The general strategy involves the cyclization of an appropriately substituted thiosemicarbazide.
For the synthesis of the target molecule, a plausible route starts from 2-bromobenzohydrazide. This hydrazide can be reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) to form 1-(2-bromobenzoyl)thiosemicarbazide. The subsequent cyclization of this intermediate can be achieved under either acidic or basic conditions.
Under basic conditions, such as refluxing with aqueous sodium hydroxide, the thiosemicarbazide undergoes an intramolecular cyclization followed by dehydration to yield a 3-(2-bromophenyl)-4H-1,2,4-triazole-5-thione. To obtain the final amine product, the thione group would need to be converted to an amino group, for example, through S-alkylation followed by amination.
Alternatively, oxidative cyclization of thiosemicarbazones, derived from the condensation of a thiosemicarbazide with an aldehyde, can also lead to the formation of 1,2,4-triazole derivatives.
Modern Catalytic and Green Chemistry Synthesis Techniques
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These modern techniques have been successfully applied to the synthesis of 1,2,4-triazole derivatives.
One-Pot Synthesis Approaches
One-pot syntheses offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste generation. A notable one-pot synthesis of 5-(2-bromophenyl)-1,2,4-triazol-3-amine, a tautomer of the target compound, has been developed using an iron(III)-catalyzed route. researchgate.net
This method involves the reaction of cyanamide with hydroxylamine, followed by the addition of 2-bromobenzonitrile (B47965) in the presence of an iron(III) catalyst. researchgate.net The reaction proceeds through the in-situ formation of an amidoxime (B1450833) from cyanamide and hydroxylamine, which then reacts with the nitrile in an iron-catalyzed cyclization to form the 3-amino-1,2,4-triazole ring. researchgate.net This approach is attractive due to its operational simplicity and the use of an inexpensive and environmentally benign iron catalyst.
| Reactants | Catalyst | Product | Yield | Reference |
| Cyanamide, Hydroxylamine, 2-Bromobenzonitrile | Iron(III) Chloride | 5-(2-Bromophenyl)-1,2,4-triazol-3-amine | Good | researchgate.net |
Microwave-Assisted Synthesis Innovations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rjptonline.org The application of microwave irradiation has been explored for the synthesis of various 1,2,4-triazole derivatives. nih.govmdpi.compsecommunity.org
While a specific microwave-assisted synthesis for this compound is not extensively documented, the general principles of MAOS can be applied to the classical cyclization reactions described earlier. For instance, the cyclization of 2-bromophenylhydrazine with cyanamide or the cyclization of 1-(2-bromobenzoyl)thiosemicarbazide could potentially be accelerated under microwave irradiation.
A study on the microwave synthesis of a related compound, 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, demonstrated the efficiency of this technique. zsmu.edu.ua The reaction was carried out in isopropanol (B130326) with sodium hydroxide, and the optimal reaction time was found to be significantly reduced under microwave heating compared to conventional methods. zsmu.edu.ua This suggests that microwave-assisted synthesis is a viable and efficient strategy for the preparation of 1,2,4-triazoles bearing a 2-bromophenyl substituent.
| Starting Materials | Reaction Conditions | Product | Advantage | Reference |
| 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and (3-Bromopropyl)benzene | Microwave irradiation, 165°C, 30 min | 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | Reduced reaction time | zsmu.edu.ua |
Solvent-Free or Reduced-Solvent Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free or reduced-solvent synthetic methods for 1,2,4-triazole derivatives. These approaches aim to minimize the environmental impact associated with traditional solvent-based syntheses, reduce costs, and often improve reaction efficiency and product purity.
One of the most prominent techniques in this area is microwave-assisted organic synthesis (MAOS). The application of microwave irradiation can dramatically accelerate chemical reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. evitachem.com For the synthesis of 1,2,4-triazoles, microwave energy can facilitate the crucial cyclization step, which is central to the formation of the triazole ring. researchgate.net While specific studies detailing a solvent-free synthesis of this compound are not extensively documented, the principles of MAOS are widely applicable to this class of compounds. researchgate.netrsc.org
Key Advantages of Microwave-Assisted Synthesis in Triazole Preparation
| Advantage | Description |
|---|---|
| Rate Enhancement | Reactions are often completed in minutes rather than hours. |
| Higher Yields | Improved reaction kinetics and reduced side product formation can lead to higher product yields. |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles. |
| Reduced Solvent Use | The high efficiency of microwave heating can enable reactions to be run with significantly less solvent or, in some cases, under solvent-free conditions. |
These methodologies represent a significant step forward in the sustainable production of complex heterocyclic compounds like this compound.
Reaction Mechanism Elucidation in the Synthesis of this compound
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of the 5-amino-1H-1,2,4-triazole ring system typically involves a cyclization reaction. A common pathway for analogous compounds starts with the reaction of a hydrazine derivative with a nitrile compound or the cyclization of an acyl aminoguanidine (B1677879) intermediate. evitachem.comrsc.org
A plausible general mechanism for the formation of a 1-substituted-1H-1,2,4-triazol-5-amine involves the following key steps:
Formation of an Intermediate: The synthesis often begins with the reaction of 2-bromophenylhydrazine with a cyanogen-containing compound or a derivative that can generate a similar reactive species.
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbon atom of the nitrile or related group.
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by another nitrogen atom of the hydrazine derivative onto an activated carbon atom leads to the formation of the five-membered triazole ring.
Aromatization: A final elimination step results in the formation of the stable aromatic 1,2,4-triazole ring.
The specific intermediates and transition states in the synthesis of this compound would be influenced by the exact starting materials and reaction conditions employed. The electron-withdrawing nature of the 2-bromophenyl group can influence the reactivity of the hydrazine moiety and the stability of intermediates during the cyclization process. evitachem.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity. Several parameters can be adjusted to enhance the reaction outcome. Studies on related triazole syntheses provide valuable insights into effective optimization strategies. mdpi.comresearchgate.net
Key parameters for optimization include:
Choice of Solvent and Base: The polarity of the solvent and the strength of the base can significantly affect reaction rates and the formation of side products. mdpi.com
Temperature: The reaction temperature influences the rate of reaction and can be optimized to favor the desired product formation while minimizing decomposition or side reactions. researchgate.net
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for completion, preventing the degradation of the product with prolonged reaction times. researchgate.net
Molar Ratio of Reactants: Adjusting the stoichiometry of the starting materials is crucial for maximizing the conversion of the limiting reagent and achieving high yields. researchgate.net
An example of such optimization can be seen in the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, where the choice of the base-solvent system was found to be crucial for the product yield. mdpi.com
Effect of Base-Solvent System on the Yield of a Structurally Related Triazole mdpi.com
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| MeONa | MeOH | - | 41 |
| Triethylamine (B128534) | DMF | 12 | 78 |
| DBU | - | - | <5 |
| K₂CO₃ | DMSO | 7 | 67 |
This data illustrates that a weaker base like triethylamine in DMF provided the highest yield for this particular reaction, highlighting the importance of systematic screening of reaction conditions. mdpi.com Similar optimization strategies, including the careful selection of catalysts, temperature, and reactant concentrations, would be directly applicable to enhancing the yield of this compound. researchgate.net
Derivatization and Structural Modifications of 1 2 Bromophenyl 1h 1,2,4 Triazol 5 Amine
Functionalization at the Triazole Ring Nitrogen Atoms (N1, N2, N4)
The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with distinct electronic properties that influence their reactivity towards electrophiles. The N1 position is already substituted with the 2-bromophenyl group. The remaining N2 and N4 atoms are potential sites for further functionalization, such as alkylation or acylation. nih.gov
The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituent at N1. guidechem.com Alkylation of N-unsubstituted 1,2,4-triazoles can yield a mixture of N1 and N2 isomers. nih.gov However, in the case of 1-substituted triazoles, electrophilic attack typically occurs at the N2 or N4 positions. nih.gov For instance, alkylation of 1-substituted 3-amino-1,2,4-triazoles can proceed with low selectivity, involving both N2 and N4 atoms. researchgate.net To achieve selective N4-alkylation, a common strategy involves the protection of the more nucleophilic amine group, directing the electrophile to the desired ring nitrogen. Subsequent deprotection then yields the N4-substituted product.
Table 1: Potential N-Functionalization Reactions on the Triazole Ring
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| N-Alkylation | Ethyl bromoacetate | 1-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazol-5-amine |
| N-Acylation | Acetyl chloride | 4-acetyl-1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine |
Substitutions and Transformations on the Bromophenyl Moiety
The bromine atom on the phenyl ring is a key functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the ortho position of the phenyl ring, significantly altering the molecule's steric and electronic properties.
Common transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. For example, coupling with phenylboronic acid would yield 1-(biphenyl-2-yl)-1H-1,2,4-triazol-5-amine.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
These well-established reactions provide reliable methods for creating libraries of analogs with diverse functionalities on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Chemical Modifications of the Amine (-NH2) Group
The primary amine group at the 5-position of the triazole ring is a versatile nucleophile, readily participating in a variety of chemical transformations. researchgate.net
Key modifications include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-(1-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetamide. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further reactions or as final products. The hydrolysis of the resulting alkylidenamino group is a possible subsequent reaction. nih.gov
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Alkylation: While direct alkylation can be challenging to control, reductive amination provides a route to secondary and tertiary amines.
These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, hydrogen bonding capacity, and metabolic stability. rsc.org
Table 2: Examples of Amine Group Modifications
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Benzoyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |
Development of Hybrid Molecules and Fused Heterocyclic Systems
The 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine scaffold is an excellent building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. nih.govresearchgate.net The 5-amino group, in conjunction with the adjacent N4 atom of the triazole ring, is particularly useful for constructing fused ring systems.
For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of nih.govnih.govzsmu.edu.uatriazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry. researchgate.net Similarly, reactions with other bifunctional electrophiles can yield a variety of fused systems like nih.govnih.govzsmu.edu.uatriazolo[5,1-c] nih.govnih.govzsmu.edu.uatriazines or nih.govnih.govzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uaresearchgate.netthiadiazines . researchgate.netzsmu.edu.ua
The development of hybrid molecules involves covalently linking the triazole scaffold to another distinct pharmacophore. nih.gov This strategy aims to create multifunctional molecules that can interact with multiple biological targets or combine desirable properties from different molecular classes. The bromophenyl moiety is often exploited for this purpose, using cross-coupling reactions to link to other heterocyclic systems like pyrazoles, quinolines, or benzotriazoles. researchgate.netmdpi.comresearchgate.net
Combinatorial Chemistry and Parallel Synthesis for Analog Library Generation
The amenability of this compound to derivatization at its three main reactive sites makes it an ideal candidate for combinatorial chemistry and parallel synthesis approaches. nih.govnih.gov These high-throughput techniques enable the rapid generation of large libraries of structurally related analogs for screening purposes.
A typical combinatorial strategy might involve a multi-step sequence where diversity is introduced at each step:
Amine Modification: A set of diverse acyl chlorides or aldehydes is reacted with the starting material's amine group in parallel.
Bromophenyl Substitution: The resulting products are then subjected to a Suzuki coupling reaction with a library of different boronic acids.
Triazole N-Functionalization: A final diversification step could involve the alkylation of the triazole N4 position.
Such approaches, often aided by microwave-assisted synthesis and automated platforms, can efficiently produce hundreds or thousands of distinct compounds. nih.govresearchgate.net This allows for a systematic exploration of the chemical space around the core scaffold, accelerating the identification of lead compounds in drug discovery and other fields. nih.gov
Advanced Spectroscopic and Structural Characterization
Elucidation of Molecular Structure via X-ray Crystallography
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. For a compound like 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine, this analysis would confirm the connectivity of the 2-bromophenyl group to the N1 position of the triazole ring.
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display several key absorption bands. The amine (NH₂) group would be identified by stretching vibrations in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching of the bromophenyl ring would appear around 3000-3100 cm⁻¹. The triazole ring itself would produce characteristic stretching vibrations for C=N and N=N bonds in the 1500-1610 cm⁻¹ range. researchgate.net The C-N bond stretching would be observed in the 1200-1350 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring "breathing" modes are often strong in Raman spectra. The symmetric vibrations of the triazole ring and the C-Br bond would also be Raman active, aiding in the complete structural assignment.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3200 - 3400 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=N / N=N Stretch (Triazole Ring) | 1500 - 1610 | FTIR, Raman |
| C-N Stretch | 1200 - 1350 | FTIR |
| C-Br Stretch | 500 - 600 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the aromatic protons on the bromophenyl ring are expected to appear as a complex multiplet in the range of δ 7.20–7.80 ppm. mphu.edu.ua The proton on the triazole ring (C5-H) would likely resonate as a singlet further downfield. The protons of the amine (NH₂) group would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. ijrpc.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The bromophenyl ring would show six signals, with the carbon atom directly bonded to the bromine (C-Br) appearing at approximately δ 122 ppm. mdpi.com The other aromatic carbons would resonate in the typical δ 125–140 ppm range. mdpi.com The two carbon atoms of the 1,2,4-triazole (B32235) ring would have distinct chemical shifts, typically in the δ 150–170 ppm region, reflecting their position within the heterocyclic system. mdpi.com
NMR is also crucial for studying tautomerism, a common phenomenon in aminotriazoles. By analyzing chemical shifts and coupling constants, potentially in different solvents or at various temperatures, the predominant tautomeric form in solution can be determined.
| ¹H NMR Predicted Data | |
| Chemical Shift (δ ppm) | Multiplicity |
| ~ 7.20 - 7.80 | Multiplet |
| Variable (Broad) | Singlet |
| ~ 8.0 - 8.5 | Singlet |
| ¹³C NMR Predicted Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 122 | C-Br |
| ~ 125 - 140 | Aromatic carbons |
| ~ 150 - 170 | Triazole ring carbons |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern, which can provide structural clues. The molecular formula for this compound is C₈H₇BrN₄, corresponding to a molecular weight of approximately 239.1 g/mol . evitachem.com
In mass spectrometry, the presence of a bromine atom is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).
The fragmentation pattern under electrospray ionization (ESI) would likely involve cleavage of the bond between the phenyl and triazole rings, loss of the bromine atom, and fragmentation of the triazole ring itself, providing further confirmation of the compound's structure. researchgate.net
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₈H₇BrN₄ |
| Molecular Weight | 239.08 g/mol (for ⁷⁹Br) / 241.08 g/mol (for ⁸¹Br) |
| Key Fragmentation | Loss of Br, cleavage of N-phenyl bond, triazole ring opening |
Elemental Analysis (CHNS) for Purity and Composition Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound and is a key indicator of its purity. For this compound (C₈H₇BrN₄), the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence for the compound's identity and purity. mphu.edu.uazsmu.edu.ua
| Elemental Analysis Data (C₈H₇BrN₄) | |
| Element | Theoretical Percentage (%) |
| Carbon (C) | 40.19% |
| Hydrogen (H) | 2.95% |
| Nitrogen (N) | 23.43% |
| Bromine (Br) | 33.42% |
Theoretical and Computational Studies of 1 2 Bromophenyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations
No published data is available for the quantum chemical calculations of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
Specific HOMO-LUMO energy gap values for this compound are not found in the existing literature.
Electrostatic Potential Surface and Charge Distribution
Detailed analysis of the molecular electrostatic potential surface and charge distribution for this compound has not been reported.
Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
Calculations of Fukui functions, local softness, or other reactivity descriptors for this compound are not present in published research.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
While synthetic procedures for related compounds may include experimental spectroscopic data, zsmu.edu.ua specific computational predictions of NMR chemical shifts and IR frequencies for this compound are not available.
Molecular Dynamics Simulations for Conformational Space Exploration and Stability
There are no specific molecular dynamics simulation studies in the scientific literature that focus on the conformational space or stability of this compound.
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
While molecular docking studies have been performed for various bromophenyl-triazole derivatives to assess their potential as, for example, anticancer agents, nih.gov specific studies detailing the binding modes and interaction principles of this compound with any biological receptors or enzymes have not been found.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are pivotal for designing new derivatives with enhanced therapeutic potential, such as improved anticancer activity. nih.gov These models provide insights into the key structural features that govern the activity, thereby guiding the rational design of more potent molecules.
A common approach in this field is the three-dimensional QSAR (3D-QSAR) study. nih.gov Methodologies like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) are utilized to develop predictive models. nih.gov In a typical study involving 1,2,4-triazole (B32235) derivatives, the process begins with the careful alignment of a set of molecules with known activities. nih.gov Using software suites like Vlife MDS, various steric and electrostatic field descriptors are calculated for each molecule. nih.gov
A genetic algorithm (GA) is often employed for variable selection to choose the descriptors that have the most significant correlation with biological activity. nih.gov The selected descriptors are then used to build the QSAR model. The statistical significance and predictive power of the generated model are rigorously assessed through internal and external validation techniques. nih.gov Key statistical parameters evaluated include the squared correlation coefficient (r²), which indicates the strength of the relationship between the descriptors and the activity, and the internal and external predictivity coefficients (q² and pred_r², respectively), which measure the model's ability to predict the activity of new compounds. nih.gov
For instance, a 3D-QSAR model developed for a series of 1,2,4-triazole derivatives yielded a high correlation coefficient (r²) of 0.8713, indicating a strong relationship between the structural descriptors and the observed biological activity. nih.gov The model also demonstrated good predictive capacity with an internal predictivity (q²) of 74.45% and an external predictivity (pred_r²) of 81.09%. nih.gov Such models can generate contour maps that visualize the regions where steric bulk or specific electrostatic properties (electronegative or electropositive) would likely increase or decrease the compound's activity. nih.govrsc.org This visual guidance is invaluable for medicinal chemists in designing the next generation of derivatives. rsc.org
Other advanced QSAR methodologies applied to similar heterocyclic scaffolds include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which also provide contour maps to guide structural modifications. rsc.org Furthermore, machine learning algorithms like Artificial Neural Networks (ANN) can be used for regression analysis between molecular descriptors and the biological activity of the compounds. nih.gov
The reliability of these models is often confirmed through cross-validation and y-randomization strategies. nih.gov The descriptors used in these models can be diverse, including 3D descriptors like GETAWAY and 3D-MoRSE, as well as topological indices such as Burden eigenvalues, calculated using specialized software like Dragon. nih.gov
Table 1: Statistical Validation of a 3D-QSAR Model for 1,2,4-Triazole Derivatives nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Squared Correlation Coefficient) | 0.8713 | Indicates a strong correlation between descriptors and biological activity. |
| q² (Internal Predictivity) | 0.7445 | Represents a 74.45% internal predictive capacity. |
| pred_r² (External Predictivity) | 0.8417 | Represents an 81.09% external predictive capacity for new compounds. |
| pred_r²se (Error of Prediction) | 0.1255 | Indicates a small error term for the predictive correlation coefficient. |
In Silico Prediction Methodologies for Compound Profiling
In silico prediction methodologies are essential computational tools for profiling novel compounds like this compound and its derivatives. These methods allow researchers to predict the physicochemical and pharmacokinetic properties of molecules before their actual synthesis, saving significant time and resources. The focus of these methodologies is to understand how a compound is likely to behave in a biological system, guiding the selection of candidates for further development.
One of the primary in silico techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govpensoft.net For 1,2,4-triazole derivatives, docking studies are used to investigate potential interactions with therapeutic targets, such as specific enzymes or proteins involved in a disease pathway. nih.govresearchgate.net The process involves defining the coordinates of the active site and then using scoring functions to estimate the binding affinity, often expressed in kcal/mol. nih.govpensoft.net Visualizing the resulting receptor-ligand complexes, using software like PyMOL or Discovery Studio Visualizer, helps identify key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. rsc.orgpensoft.net
Following docking, molecular dynamics (MD) simulations are often performed to study the stability and conformational changes of the ligand-receptor complex over time. rsc.orgresearchgate.net An MD simulation of a complex involving a 1,2,4-triazole derivative can provide detailed information on the dynamic behavior of the system, with analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) indicating the stability of the binding. pensoft.netresearchgate.net
To further refine the binding energy predictions from docking, MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy calculations can be employed. pensoft.netresearchgate.net This method provides a more accurate estimation of the binding free energy of the ligand to its target protein, which can help in ranking potential derivatives. pensoft.net
For profiling properties related to a compound's drug-likeness, various software tools are available. SwissADME is a widely used free web tool that predicts a range of molecular parameters. nih.govpensoft.net The methodology involves calculating various descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. pensoft.net These parameters are then evaluated against established guidelines like Lipinski's rule of five to assess the potential oral bioavailability of the compound. nih.govpensoft.net Similarly, software like ProTox-II is used specifically for predicting potential toxicities based on the chemical structure. nih.gov These prediction methodologies are crucial for filtering large libraries of virtual compounds and prioritizing a smaller, more promising set for chemical synthesis and biological assessment. nih.gov
Investigation of Biological Activities and Interactions Mechanistic Focus, Non Human/non Clinical
In Vitro Enzyme Inhibition Studies: Mechanistic Pathways and Target Identification
The 1,2,4-triazole (B32235) nucleus is a key component in numerous compounds designed as enzyme inhibitors. isp.edu.pk Derivatives have shown significant inhibitory activity against a wide range of enzymes by interacting with their active sites. isp.edu.pk The biological activity of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine and its analogs is rooted in their ability to inhibit or modulate the activity of critical enzymes through competitive or non-competitive mechanisms. evitachem.com
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication and is a validated target for antibacterial agents. nih.govnih.gov It introduces negative supercoils into DNA, a process necessary for bacterial DNA replication and transcription. nih.gov The inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately results in bacterial cell death. nih.gov
While direct studies on this compound are not extensively detailed in the available literature, the broader family of 1,2,4-triazole and bromophenyl-containing derivatives has demonstrated potent inhibitory activity against this enzyme. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as DNA gyrase inhibitors. nih.gov Notably, compound 3k from this series showed strong inhibition against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Similarly, novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been developed as dual inhibitors of bacterial DNA gyrase and Dihydrofolate reductase (DHFR). nih.gov Docking simulations suggest that these classes of inhibitors bind to the active site of the DNA gyrase enzyme. nih.gov
| Compound Class | Target Organism(s) | Target Enzyme | IC₅₀ Value (µg/mL) |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k ) nih.gov | Staphylococcus aureus | DNA Gyrase | 0.15 |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k ) nih.gov | Bacillus subtilis | DNA Gyrase | 0.25 |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives nih.gov | Various Gram-positive & Gram-negative | DNA Gyrase | Not specified |
The triazole ring is a critical pharmacophore in many antifungal agents that function by inhibiting cytochrome P450 (P450) enzymes. nih.gov Specifically, they target lanosterol (B1674476) 14α-demethylase, a fungal P450 enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The mechanism of inhibition involves the nitrogen atom (at position 4) of the triazole ring coordinating with the heme iron atom in the active site of the P450 enzyme. This binding event prevents the metabolism of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth. nih.gov
Theoretical studies have suggested that this compound may bind to CYP450 isoforms, indicating a potential for this compound to act as a modulator of these enzymes. evitachem.com This is consistent with the well-documented role of the 1,2,4-triazole core in numerous antifungal drugs that target the fungal P450 system. nih.gov
Microtubules, dynamic polymers of α and β tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer agents. nih.gov Molecules that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis. nih.gov The 1,2,4-triazole ring has been successfully employed as a bioisostere for the cis-double bond in combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor that binds to the colchicine (B1669291) site. nih.govnih.gov This structural mimicry allows triazole-based compounds to adopt the necessary conformation for high-affinity binding.
Several series of 1,2,4-triazole derivatives have been reported as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Molecular docking studies on a related compound, 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine, indicated efficient binding within tubulin-related sites. smolecule.com Another study on indole/1,2,4-triazole hybrids identified compound 7i as a highly effective inhibitor of tubulin polymerization, with an IC₅₀ value of 3.03 µM, which was more potent than the reference compound combretastatin A-4 (IC₅₀ = 8.33 µM) in the same assay. researchgate.net These findings strongly suggest that the this compound scaffold has the potential to interact with and inhibit tubulin polymerization. nih.govsmolecule.com
| Compound Class | Activity | IC₅₀ Value (µM) |
| Indole/1,2,4-triazole hybrid (7i ) researchgate.net | Tubulin Polymerization Inhibition | 3.03 ± 0.11 |
| Combretastatin A-4 (Reference) researchgate.net | Tubulin Polymerization Inhibition | 8.33 ± 0.29 |
| 1,2,4-triazole-N-methylindole derivative (7 ) nih.gov | Tubulin Polymerization Inhibition | 2.1 |
Receptor Binding Profiling: Ligand-Receptor Interaction at the Molecular Level
The structural features of this compound, particularly the bromophenyl group, are known to enhance binding affinity to various biological receptors. evitachem.com While a comprehensive receptor binding profile for this specific molecule is not widely published, studies on closely related analogs provide insight into its potential targets.
A significant finding comes from research on 2-(5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, a structurally similar compound, which was identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). mdpi.com TAAR1 is a G-protein coupled receptor implicated in neuropsychiatric disorders, and agonists are being investigated for therapeutic potential. Furthermore, other derivatives of the triazole scaffold have been developed as potent and selective antagonists for other receptors, such as the adenosine (B11128) A(2A) receptor, which is a target for treating Parkinson's disease. researchgate.net These examples highlight the versatility of the substituted 1,2,4-triazole scaffold in interacting with specific G-protein coupled receptors at the molecular level. mdpi.comresearchgate.net
Cellular Pathway Modulation in Model Organisms and Cell Lines (Non-Human)
The enzymatic and receptor interactions of 1,2,4-triazole derivatives translate into the modulation of critical cellular pathways. The inhibition of tubulin polymerization, as discussed in section 6.1.3, directly impacts cell cycle progression. nih.gov For example, novel indole/1,2,4-triazole hybrids, which act as tubulin inhibitors, have been shown to cause cell cycle arrest in the G2/M phase in cancer cell lines. nih.govresearchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, preventing cells from completing mitosis and often leading to apoptosis. nih.gov
Furthermore, studies on other triazole analogs have revealed their capacity to induce apoptosis through pathways involving reactive oxygen species (ROS) and autophagy. nih.govresearchgate.net A 1,2,3-triazole analog containing a bromophenylamino group was found to induce autophagy-dependent apoptosis in breast cancer models, both in vitro and in vivo. nih.gov While this involves a different triazole isomer, it points to potential cytotoxic mechanisms that could be triggered by the broader class of bromophenyl-triazole compounds.
Antimicrobial Efficacy Against Pathogenic Strains (Bacterial, Fungal) – Focus on Mechanism of Action
The 1,2,4-triazole scaffold is present in numerous clinically used antimicrobial and antifungal agents. nih.govglobalresearchonline.netnih.gov Studies have indicated that this compound has potential antimicrobial and antifungal properties, which are likely mediated through specific mechanisms of action targeting pathogenic organisms. evitachem.com
The antifungal action of triazole compounds is primarily based on the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway (see section 6.1.2). nih.gov Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects. nih.gov
The antibacterial mechanism of action for many triazole-based compounds is linked to the inhibition of DNA gyrase (see section 6.1.1). nih.gov By targeting this essential bacterial enzyme, these compounds effectively halt DNA replication, leading to rapid cell death. nih.gov Research into related 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles has demonstrated their antimicrobial and antifungal activity. zsmu.edu.ua In one study, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole was identified as the most active compound against the tested microbial and fungal strains. zsmu.edu.ua The structure-activity relationship in this series suggested that antimicrobial effects increased with the length of the alkylthio carbon chain. zsmu.edu.ua
| Compound | Activity | Result |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole zsmu.edu.ua | Antifungal & Antimicrobial | Identified as the most active compound in the tested series. |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole series zsmu.edu.ua | Antimicrobial | Moderate activity observed; effect increased with the length of the carbon radical at the 5-position. |
Immunomodulatory Effects in Model Systems
In addition to their antimicrobial activities, compounds incorporating the 1,2,4-triazole scaffold have been investigated for their immunomodulatory and anti-inflammatory properties in a variety of non-human/non-clinical model systems. The immune system is a complex network, and immunomodulators are substances that can enhance or suppress its response. The effects observed for 1,2,4-triazole derivatives are predominantly anti-inflammatory, involving the modulation of key pathways and mediators of the inflammatory cascade.
The mechanisms underlying these immunomodulatory effects are multifaceted and often involve the inhibition of critical pro-inflammatory enzymes. A significant number of 1,2,4-triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Some derivatives have also been found to inhibit other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX).
Another key mechanism of immunomodulation by 1,2,4-triazole derivatives is the regulation of cytokine production. Cytokines are signaling proteins that orchestrate the immune response. In vitro studies using model systems such as lipopolysaccharide (LPS)-activated mammalian macrophages have shown that certain triazole compounds can significantly suppress the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). This modulation of the cytokine profile can dampen an excessive inflammatory response. Furthermore, some triazoles have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 in immune cells leads to increased cAMP levels, which in turn suppresses the expression of pro-inflammatory mediators.
The in vivo relevance of these findings has been demonstrated in animal models of inflammation, such as the carrageenan-induced rat paw edema model. In these systems, administration of active 1,2,4-triazole derivatives has resulted in a significant reduction in inflammation, with efficacy sometimes comparable to that of established anti-inflammatory drugs. Structure-activity relationship (SAR) studies have indicated that the presence and position of certain functional groups are critical for activity. Notably, the inclusion of an electron-withdrawing group, such as a bromo substituent on an associated phenyl ring, has been shown to enhance the anti-inflammatory effects of some triazole series.
The table below provides a summary of the immunomodulatory effects and associated mechanisms for different classes of 1,2,4-triazole derivatives studied in model systems.
| Derivative Class | Model System | Mechanism of Action | Observed Effect |
|---|---|---|---|
| 1,2,4-Triazole-Pyrazole Hybrids | In vitro enzyme assay | Selective inhibition of COX-2 over COX-1 | Reduced prostaglandin (B15479496) synthesis pathway activity. |
| 1,2,3-Triazole Derivatives | LPS-activated macrophages | Suppression of pro-inflammatory cytokine secretion | Reduced levels of TNF-α, IL-6, and IL-12. |
| Thiazolo[3,2-b]-1,2,4-triazoles | Carrageenan-induced rat paw edema | Inhibition of inflammatory mediators in vivo | Significant reduction in paw edema, comparable to diclofenac. |
| 1-(...-(4-bromophenyl)...-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | In vitro enzyme assay | Potent dual inhibition of COX-2 and 5-LOX | Strong inhibition of both prostaglandin and leukotriene synthesis pathways. |
| Substituted Triazole Derivatives | In vitro enzyme assay | Inhibition of Phosphodiesterase 4 (PDE4) | Potential for increased intracellular cAMP and subsequent anti-inflammatory effects. |
Potential Applications Beyond Direct Human Therapeutics
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine molecule is a valuable intermediate in organic synthesis due to the presence of several reactive sites. The triazole ring itself is a stable aromatic system, and the amine and bromophenyl groups offer opportunities for a variety of chemical transformations. smolecule.comnih.gov The bromine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecular architectures. smolecule.com
The amino group on the triazole ring is also a key functional group that can undergo a range of reactions. For instance, it can be acylated, alkylated, or used to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems. nih.govresearchgate.net These reactions allow for the facile introduction of diverse functional groups and the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org The 1,2,4-triazole (B32235) core is a common feature in many biologically active compounds, and derivatives of this scaffold have been explored for a wide range of pharmacological activities. researchgate.net
Applications in Materials Science
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for various applications in materials science.
The amine and bromophenyl functionalities of this compound make it a suitable monomer or building block for the synthesis of functional polymers. Amine functional polymers are a versatile class of materials with applications in coatings, adhesives, and biomedical fields due to their reactive nature. polysciences.com The triazole moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, triazole-containing polymers have been investigated for their thermal stability and potential use in creating porous organic polymers (POPs) with applications in catalysis and gas storage. rsc.orgresearchgate.net The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
The nitrogen atoms of the 1,2,4-triazole ring in this compound can act as ligands, coordinating with metal ions to form metal complexes and coordination polymers. mdpi.comresearchgate.net The resulting metal-organic frameworks (MOFs) can exhibit interesting magnetic, optical, and catalytic properties. mdpi.com The specific coordination geometry and the nature of the metal ion will influence the properties of the final material. Such complexes have potential applications in catalysis, where the metal center can act as a Lewis acid or a redox-active site. rsc.org
Derivatives of 1,2,4-triazole have shown promise in the development of optoelectronic materials. mdpi.com Highly luminescent 4H-1,2,4-triazole derivatives have been synthesized and their photophysical properties investigated, suggesting their potential use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Furthermore, the nonlinear optical (NLO) properties of triazole derivatives containing a bromophenyl group have been studied. nih.govresearchgate.net These compounds can exhibit significant hyperpolarizabilities, making them candidates for applications in photonics and optical data storage. nih.govresearchgate.net The combination of the electron-donating amino group and the electron-withdrawing bromophenyl group, connected through the triazole ring, can lead to intramolecular charge transfer, a key feature for NLO activity.
Triazole derivatives are well-known for their excellent corrosion inhibition properties for various metals and alloys, including aluminum, copper, and steel. frontiersin.orgresearchgate.netresearchgate.netderpharmachemica.commdpi.com The nitrogen heteroatoms in the triazole ring can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. mdpi.com The amino group in this compound can further enhance this adsorption. The mechanism of inhibition often involves both physisorption and chemisorption, where the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings interact with the vacant d-orbitals of the metal. mdpi.com
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0.0 | 1.25 | - |
| 0.1 | 0.45 | 64.0 |
| 0.5 | 0.15 | 88.0 |
| 1.0 | 0.08 | 93.6 |
Agrochemical Applications: Development of Crop Protection Agents and Plant Growth Regulators
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals. rjptonline.orgbohrium.com Derivatives of this heterocyclic system have been successfully commercialized as fungicides, herbicides, and plant growth regulators. rjptonline.org The mode of action of many triazole fungicides involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, which is essential for their cell membrane integrity. rjptonline.org
The structural features of this compound make it a promising lead for the development of new crop protection agents. The bromophenyl group can enhance the lipophilicity of the molecule, potentially improving its uptake and translocation within plants. The amino-triazole core can be further functionalized to optimize biological activity and selectivity. nih.govresearchgate.net Research in this area continues to explore novel triazole derivatives for their potential to control a broad spectrum of plant pathogens and to enhance crop yields. researchgate.net
| Fungal Species | EC50 (µg/mL) |
|---|---|
| Rhizoctonia solani | 0.18 |
| Sclerotinia sclerotiorum | 2.28 |
| Fusarium graminearum | 1.01 |
| Phytophthora capsici | 1.85 |
Analytical Chemistry Applications (e.g., Reagents for Detection or Derivatization)
While specific, documented applications of this compound in analytical chemistry are not extensively reported in peer-reviewed literature, the inherent structural and chemical characteristics of this compound and related 1,2,4-triazole derivatives suggest a number of potential uses as reagents for chemical detection and derivatization. The presence of a primary amino group, a triazole ring system, and a bromophenyl moiety provides multiple reactive sites that can be exploited for analytical purposes.
The primary amino group on the 1,2,4-triazole ring is a key functional group that can undergo a variety of chemical reactions, making it a suitable candidate for the development of new analytical reagents. For instance, this amine can be diazotized and subsequently coupled with electron-rich aromatic compounds to form intensely colored azo dyes. This reaction forms the basis for spectrophotometric methods of analysis. Azo dyes derived from 1,2,4-triazole have been successfully employed for the spectrophotometric determination of metal ions like aluminum. nih.gov These derivatives form stable, colored chelates with metal ions, allowing for their quantitative analysis. nih.gov By extension, this compound could serve as a precursor for similar chromogenic reagents.
Furthermore, the amine functionality allows for its use as a derivatizing agent in chromatographic techniques. Derivatization is often employed to enhance the detectability of analytes, improve their chromatographic separation, or increase their volatility for gas chromatography. This compound could be reacted with analytes containing functional groups such as carboxylic acids, aldehydes, or ketones to form stable derivatives with strong UV absorbance or fluorescence properties, thereby increasing the sensitivity of their detection by HPLC.
The table below summarizes the potential analytical applications of this compound based on the known reactivity of similar compounds.
| Potential Application | Underlying Principle | Target Analytes | Potential Detection Method |
| Chromogenic Reagent for Spectrophotometry | Diazotization of the primary amino group followed by azo coupling to form a colored dye that can chelate with metal ions. | Metal Ions (e.g., Al³⁺, Mg²⁺) | UV-Visible Spectrophotometry |
| Derivatization Agent for Chromatography | Reaction of the primary amino group with functional groups of analytes to form stable, highly detectable derivatives. | Carboxylic acids, aldehydes, ketones | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection |
| Component of Ion-Selective Electrodes | Complex formation between the triazole ring and specific metal ions, leading to a measurable potential difference. | Heavy metal ions | Potentiometry |
It is important to note that these applications are theoretical and would require experimental validation to establish their feasibility, selectivity, and sensitivity for specific analytical problems.
Challenges and Future Research Directions
Development of Highly Stereoselective and Enantioselective Synthetic Routes
A primary challenge in the synthesis of complex triazole derivatives lies in controlling stereochemistry, particularly when chiral centers are introduced into the molecule. While current synthetic routes for related triazoles are effective for producing racemic mixtures, the development of stereoselective and enantioselective methods is a critical future goal. zsmu.edu.uanih.govmdpi.com As the biological activity of chiral molecules often resides in a single enantiomer, access to enantiomerically pure forms of 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine derivatives is paramount for pharmacological studies.
Future research should focus on:
Chiral Catalysis: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands, to guide the stereochemical outcome of key bond-forming reactions.
Asymmetric Synthesis: Designing synthetic pathways that start from chiral precursors or employ chiral auxiliaries to introduce and maintain desired stereocenters.
Enzymatic Resolutions: Exploring the use of enzymes for the kinetic resolution of racemic mixtures, offering a green and highly selective alternative to traditional chromatographic separation.
The successful development of these routes would not only provide access to specific stereoisomers for biological evaluation but also advance the broader field of asymmetric synthesis of heterocyclic compounds.
Advanced Spectroscopic Techniques for Dynamic Molecular Behavior
Understanding the dynamic behavior of this compound in different environments is crucial for predicting its interactions and reactivity. While standard spectroscopic methods like NMR and mass spectrometry are used for structural confirmation, more advanced techniques are needed to probe its dynamic properties. mdpi.comnih.govnih.gov
Future investigations could employ a range of advanced spectroscopic tools to study phenomena such as tautomerism, conformational changes, and intermolecular interactions.
| Technique | Potential Application for this compound | Insights Gained |
| 2D NMR Spectroscopy (e.g., NOESY, ROESY) | Elucidate through-space interactions and preferred conformations in solution. | Understanding of spatial arrangement of the bromophenyl and triazole rings, and intramolecular hydrogen bonding. |
| Variable Temperature NMR (VT-NMR) | Study dynamic processes like hindered rotation around the C-N bond connecting the two rings. | Quantitative data on rotational energy barriers and conformational flexibility. |
| Time-Resolved Fluorescence Spectroscopy | Investigate the excited-state dynamics and interactions with biological macromolecules or supramolecular hosts. | Information on binding mechanisms, microenvironment polarity, and energy transfer processes. |
| Circular Dichroism (CD) Spectroscopy | Analyze the conformation and interactions of chiral derivatives with other chiral molecules, such as proteins or DNA. | Insight into the stereospecificity of binding interactions. |
Applying these techniques will provide a more complete picture of the molecule's behavior, which is essential for rational drug design and materials engineering.
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, refining computational models is a key research direction to enhance their predictive accuracy. Current models can provide initial insights, but more sophisticated approaches are needed for reliable predictions of complex properties. nih.govmdpi.com
Future efforts should concentrate on:
Advanced Quantum Mechanical Methods: Employing higher levels of theory, such as Density Functional Theory (DFT) with appropriate functionals and basis sets, to more accurately calculate electronic structure, reactivity indices, and spectroscopic properties.
Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations with refined force fields to explore the conformational landscape, solvation dynamics, and binding interactions with target proteins.
Hybrid QM/MM Models: Using combined quantum mechanics/molecular mechanics (QM/MM) methods to study reaction mechanisms and interactions within a biological environment, treating the active site with high accuracy while modeling the surrounding protein or solvent classically.
These refined models will enable more accurate predictions of biological activity, metabolic stability, and material properties, thus accelerating the discovery and development process.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The triazole scaffold is a well-established pharmacophore present in numerous drugs, particularly antifungals that target the enzyme 14α-demethylase (CYP51). nih.govswan.ac.ukmdpi.com However, the vast chemical space of triazole derivatives suggests that they may interact with a much broader range of biological targets. researchgate.netzsmu.edu.ua A significant future challenge is to move beyond known mechanisms and explore novel therapeutic applications for this compound.
Research should be directed towards:
Target Identification: Utilizing chemoproteomics and other target-agnostic screening methods to identify novel protein binding partners for the compound.
Mechanism of Action Studies: Investigating downstream cellular effects following compound treatment to uncover previously unknown signaling pathways or biological processes that are modulated. This includes exploring secondary mechanisms of action, as has been found for other triazole antifungals which can induce negative feedback on HMG-CoA reductase. nih.govresearchgate.net
Scaffold Hopping and Diversification: Using the this compound core to design and synthesize focused libraries for screening against a diverse array of targets, including kinases, proteases, and GPCRs. rsc.org
This exploration could lead to the discovery of first-in-class therapeutics for a variety of diseases, leveraging the unique chemical properties of this specific triazole derivative.
Integration into Supramolecular Chemistry and Nanotechnology
The structural features of triazoles, including their aromaticity, electron-rich nature, and capacity for hydrogen bonding and metal coordination, make them excellent building blocks in supramolecular chemistry and nanotechnology. jlu.edu.cnresearchgate.netnih.gov The this compound compound is a promising candidate for these applications. google.com
Future research directions include:
Supramolecular Assembly: Using the triazole ring as a key interaction site to construct complex supramolecular architectures like gels, liquid crystals, and metal-organic frameworks (MOFs). rsc.orgscispace.com The bromine atom can also participate in halogen bonding, providing an additional tool for directing assembly.
Nanomaterial Functionalization: Covalently attaching the compound to the surface of nanoparticles (e.g., gold, carbon nanotubes) to tailor their properties for specific applications. researchgate.net This could include developing targeted drug delivery systems, chemical sensors, or novel catalysts. rjptonline.org
Molecular Recognition: Designing host molecules based on this triazole scaffold for the specific recognition of ions or small molecules, which could be applied in sensing or separation technologies.
Integrating this compound into advanced materials could unlock novel functionalities and applications in fields ranging from electronics to biomedicine.
Environmental Fate and Degradation Studies (Excluding Ecotoxicity or Safety)
Understanding the environmental persistence and degradation pathways of synthetic compounds is crucial. For this compound, which contains both a stable triazole ring and a brominated aromatic system, its environmental fate is of particular interest. acs.orgnih.gov Research in this area should focus on the chemical transformations the molecule undergoes in various environmental compartments.
Key research areas include:
Photodegradation: Studying the degradation of the compound under simulated sunlight in aqueous systems to identify photoproducts and determine degradation kinetics. The C-Br bond can be susceptible to photolytic cleavage. nih.gov
Biodegradation: Investigating the ability of soil and aquatic microorganisms to metabolize the compound. nih.gov This involves identifying potential metabolic pathways, such as hydroxylation, debromination, or ring cleavage, and isolating the responsible microbial strains. mdpi.com
Abiotic Degradation: Assessing the stability of the compound under various abiotic conditions (e.g., pH, temperature, presence of oxidizing agents) to determine its persistence and non-biological degradation routes, such as hydrolysis. nih.govrsc.org
These studies will provide essential data on the compound's environmental lifecycle, informing its potential for persistence and transformation in soil and water systems. researchgate.net
| Degradation Pathway | Potential Influencing Factors | Expected Transformation Products |
| Photodegradation | Wavelength and intensity of light, presence of photosensitizers (e.g., humic acids). | Debrominated phenyl-triazoles, hydroxylated derivatives, ring-opened products. |
| Microbial Degradation | Presence of adapted microbial consortia, oxygen levels (aerobic vs. anaerobic), nutrient availability. | Hydroxylated intermediates, debrominated compounds, cleavage of the triazole ring. |
| Hydrolysis | pH and temperature. | Potential cleavage of the amine group or slow degradation of the triazole ring under extreme conditions. |
Economic Viability and Scalability of Synthesis for Industrial Applications
For any compound to move from academic research to industrial application, its synthesis must be economically viable and scalable. While lab-scale syntheses of triazoles are well-established, transitioning to large-scale production presents significant challenges. frontiersin.orgevitachem.com
Future research must focus on:
Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield, reduce reaction times, and minimize waste. broadinstitute.org Microwave-assisted synthesis has shown promise for accelerating triazole formation and could be explored for scale-up.
Cost-Effective Starting Materials: Identifying and developing synthetic routes that utilize cheaper, more readily available starting materials without compromising yield or purity.
Continuous Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better process control, and easier scalability compared to traditional batch processes.
Catalyst Recovery and Reuse: In catalytic steps, developing methods for the efficient recovery and recycling of catalysts to reduce costs and minimize environmental impact.
Addressing these challenges is essential for making the compound accessible for widespread use in pharmaceuticals, agrochemicals, or materials science. mdpi.comrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-bromophenyl)-1H-1,2,4-triazol-5-amine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromophenyl halides (e.g., chloride or bromide) and 1H-1,2,4-triazol-5-thiol under basic conditions. Sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates the reaction. Microwave-assisted synthesis may enhance efficiency and yield, as seen in analogous triazole derivatives . Purification via column chromatography or recrystallization is recommended.
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess proton environments.
- Single-crystal X-ray diffraction (SHELX programs) for definitive structural elucidation, especially to resolve tautomeric ambiguities in the triazole ring .
- Elemental analysis (C, H, N, S) and HPLC-MS to verify purity .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
- Methodological Answer :
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4). Analogous triazol-5-amines show solubility ~18 µg/mL in aqueous media, requiring DMSO stock solutions for in vitro studies .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via TLC or HPLC. Bromophenyl derivatives may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for avoiding byproducts like 1,3-disubstituted triazoles?
- Methodological Answer :
- Use directed ortho-metalation (DoM) strategies to position the bromine atom before triazole coupling.
- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of triazol-5-thiol to 2-bromophenyl halide) and monitor intermediates via LC-MS.
- Introduce protecting groups (e.g., Boc) on the triazole amine to suppress undesired substitutions .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to establish selectivity indices.
- Use knockout models (e.g., P2X7 receptor-null cells) to verify target specificity, as seen in structurally related triazol-5-amine antagonists .
- Validate mechanisms via molecular docking (PDB structures) and surface plasmon resonance (SPR) for binding affinity quantification .
Q. What computational methods predict the compound’s energetic or thermal properties for materials science applications?
- Methodological Answer :
- Gaussian 03/16 : Calculate heats of formation (HOF) using atomization energy methods.
- Cheetah/CHEETAH 8.0 : Model detonation velocity (D) and pressure (P) via the Kamlet-Jacobs equations.
- Compare results with experimental DSC/TGA data to assess thermal stability (decomposition >200°C for bromophenyl derivatives) .
Q. How can crystallographic twinning or polymorphism complicate structural analysis, and what strategies mitigate these issues?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For severe cases, employ HKL-3000 for data integration .
- Polymorphism : Screen crystallization conditions (solvent, temperature) and characterize via PXRD . Cross-reference with Cambridge Structural Database entries for known analogs .
Methodological Considerations for Data Interpretation
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Replicate experiments under identical conditions (solvent, temperature, concentration).
- Use deuterated solvents with internal standards (TMS) for NMR.
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
